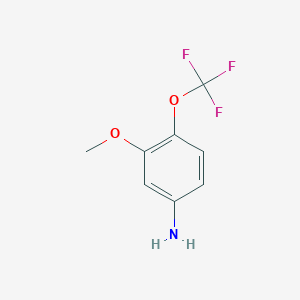

3-Methoxy-4-(trifluoromethoxy)aniline

CAS No.:

Cat. No.: VC20513673

Molecular Formula: C8H8F3NO2

Molecular Weight: 207.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8F3NO2 |

|---|---|

| Molecular Weight | 207.15 g/mol |

| IUPAC Name | 3-methoxy-4-(trifluoromethoxy)aniline |

| Standard InChI | InChI=1S/C8H8F3NO2/c1-13-7-4-5(12)2-3-6(7)14-8(9,10)11/h2-4H,12H2,1H3 |

| Standard InChI Key | XVZZHGGFVLQTRS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)N)OC(F)(F)F |

Introduction

3-Methoxy-4-(trifluoromethoxy)aniline is an organic compound that serves as a crucial building block in organic synthesis. It is characterized by the presence of both methoxy and trifluoromethoxy groups attached to an aniline core. This compound is notable for its unique functional groups, which enhance its reactivity and potential applications in various chemical syntheses, particularly in the development of pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of 3-Methoxy-4-(trifluoromethoxy)aniline typically involves several key steps, often utilizing continuous flow reactors or batch reactors in industrial settings. Optimization of reaction conditions such as temperature, pressure, and catalysts is crucial for achieving high yields and purity.

Applications in Organic Synthesis

3-Methoxy-4-(trifluoromethoxy)aniline is used extensively in organic synthesis due to its reactive nature. The electron-withdrawing trifluoromethoxy group enhances electrophilicity at the aromatic ring, facilitating various synthetic pathways leading to complex organic molecules used in medicinal chemistry and material science.

Biological and Chemical Reactions

This compound can undergo various chemical reactions, including those involving common reagents that exploit its electron-withdrawing properties. The mechanism of action for 3-Methoxy-4-(trifluoromethoxy)aniline involves its reactivity, which is beneficial for synthesizing pharmaceuticals and agrochemicals.

Research Findings and Future Directions

Research on 3-Methoxy-4-(trifluoromethoxy)aniline highlights its potential in pharmaceutical development. The unique combination of functional groups provides opportunities for designing novel compounds with enhanced biological activity. Further studies are needed to fully explore its applications in medicinal chemistry and materials science.

Comparison with Similar Compounds

While 3-Methoxy-4-(trifluoromethoxy)aniline is distinct, compounds like 4-Methoxy-3-(trifluoromethyl)aniline and 2-Bromo-3-methoxy-4-(trifluoromethoxy)aniline share some structural similarities but differ in their substituents and applications. For instance, 4-Methoxy-3-(trifluoromethyl)aniline is used in synthesizing bicyclic heterocycles, while 2-Bromo-3-methoxy-4-(trifluoromethoxy)aniline has additional applications in medicinal chemistry due to its bromo substituent .

| Compound | Structural Features | Unique Properties |

|---|---|---|

| 3-Methoxy-4-(trifluoromethoxy)aniline | Methoxy and Trifluoromethoxy | Used in pharmaceutical synthesis |

| 4-Methoxy-3-(trifluoromethyl)aniline | Methoxy and Trifluoromethyl | Synthesizes bicyclic heterocycles |

| 2-Bromo-3-methoxy-4-(trifluoromethoxy)aniline | Bromo, Methoxy, Trifluoromethoxy | Additional applications in medicinal chemistry |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume